2-Amino-N-benzyl-3-phenylpropanamide hydrochloride
Description
Chemical Identity and Nomenclature
2-Amino-N-benzyl-3-phenylpropanamide hydrochloride is a modified amino acid derivative that incorporates several key structural features. The compound can be conceptualized as a phenylalanine derivative where the carboxylic acid group has been converted to a benzylamide, with the entire molecule existing as a hydrochloride salt.
The compound's molecular framework consists of a central carbon bearing an amino group (at position 2), a phenyl group attached via a methylene bridge (at position 3), and a carbonyl group forming an amide bond with a benzyl group. This structure is complemented by a hydrochloride counterion that significantly influences its physicochemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉ClN₂O |
| Molecular Weight | 290.79 g/mol |
| CAS Registry Number | 34582-43-9 |
| MDL Number | MFCD13562759 |
| SMILES Notation | O=C(NCC1=CC=CC=C1)C(N)CC2=CC=CC=C2.[H]Cl |
| Parent Compound | 2-amino-N-benzyl-3-phenylpropanamide (CID 3899714) |
| Physical Appearance | Crystalline powder |
| Solubility | Soluble in polar solvents including water and alcohols |
The nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions, where:
- "2-Amino" designates the primary amine group at the second carbon of the propane backbone
- "N-benzyl" indicates the benzyl substituent attached to the nitrogen of the amide group
- "3-phenyl" denotes the phenyl group at the third carbon position
- "propanamide" refers to the three-carbon backbone with an amide functional group
- "hydrochloride" specifies the salt form with hydrochloric acid
The compound represents an interesting hybrid structure combining elements of amino acids, amides, and aromatic systems, making its nomenclature particularly illustrative of its chemical composition.
Properties
IUPAC Name |
2-amino-N-benzyl-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c17-15(11-13-7-3-1-4-8-13)16(19)18-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQJPLDFBJFCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34582-43-9 | |
| Record name | Benzenepropanamide, α-amino-N-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34582-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Mixed Anhydride Method Using N-Benzyl Derivatives
A prominent method involves the use of N-benzyl-2,3-dihalopropionamide intermediates, which undergo substitution and amide formation under controlled conditions:
- Starting Materials: N-benzyl-2,3-dihalopropionamide (where halogen = Cl, Br, or I).
- Key Reagents: Alkali metal methoxide for substitution; N-methylmorpholine and isobutyl chloroformate for mixed anhydride formation.
- Reaction Conditions:
- Mixed anhydride formation at low temperatures (-75°C to 0°C).
- Subsequent reaction with benzylamine at -40°C to -70°C.
- Purification: Extraction with halogenated solvents (e.g., methylene dichloride), washing, drying, and vacuum concentration.
- Notes: The reaction is sensitive to temperature and requires careful control to prevent decomposition of intermediates.
Ammonolysis of Halogenated Intermediates
- Process: N-benzyl-2-bromo-3-methoxypropionamide is treated with ammonia (gaseous, aqueous, or alcoholic).
- Conditions:
- Pressure: 3 to 8 kg/cm² (preferably 4-5 kg/cm²).
- Temperature: 40°C to 80°C, optimally 70-77°C.
- Duration: 5 to 30 hours, preferably 18 to 20 hours.
- Outcome: Conversion to N-benzyl-2-amino-3-methoxypropionamide.
- Solvents: Methanolic ammonia is commonly used for better solubility and reaction rate.
Acetylation to Form Acetamido Derivatives
- Reagents: Acetic anhydride or acetyl chloride in the presence of a base (pyridine preferred).
- Solvents: Ethers such as tetrahydrofuran.
- Conditions: Room temperature or slightly elevated temperatures.
- Purpose: To convert amino group to acetamido for further functionalization or stability enhancement.
- Notes: Organic or inorganic bases can be used; pyridine is favored for its dual role as solvent and base.
Micro-Flow Synthesis Approach
- Technique: Continuous flow microreactor system for β-amino acid derivatives.
- Reagents: β-phenylalanine-N-carboxyanhydride (NCA), benzyl chloroformate, and N-methylmorpholine.
- Conditions:
- Flow rates precisely controlled (e.g., 1.20 mL/min for NCA solution).
- Reaction temperature around 20°C.
- Short reaction times (seconds to minutes).
- Advantages: Enhanced control over reaction parameters, reduced decomposition, and improved reproducibility.
- Purification: Column chromatography on silica gel or preparative TLC.
- Notes: β-NCAs are sensitive to decomposition; rapid processing is critical.
Comparative Data Table of Key Preparation Methods
| Step/Method | Reagents & Conditions | Temperature Range | Pressure | Duration | Purification Method | Notes |
|---|---|---|---|---|---|---|
| Mixed Anhydride Formation | N-methylmorpholine, isobutyl chloroformate | -75°C to 0°C | Atmospheric | Minutes | Extraction, drying, vacuum | Temperature sensitive, careful control |
| Ammonolysis | Ammonia (methanolic, aqueous) | 40°C to 80°C | 3-8 kg/cm² | 5-30 hours | Filtration, crystallization | Pressure and time critical |
| Acetylation | Acetic anhydride, pyridine | Room temp | Atmospheric | Hours | Evaporation or distillation | Pyridine acts as base and solvent |
| Micro-Flow Synthesis | β-phenylalanine-NCA, benzyl chloroformate | ~20°C | Atmospheric | Seconds to minutes | Column chromatography, TLC | Minimizes decomposition, continuous flow |
Research Findings and Optimization Notes
- The micro-flow system allows precise control over reaction time and temperature, reducing side reactions and decomposition of sensitive intermediates such as β-NCAs.
- Ammonolysis under controlled pressure and temperature yields high purity amino derivatives, with reaction times optimized between 18-20 hours for maximal conversion.
- Acetylation in tetrahydrofuran with pyridine provides efficient conversion to acetamido derivatives, facilitating downstream purification and stability.
- Purification techniques including solvent extraction, column chromatography, and crystallization are essential to achieve compound purity below 0.15% impurity levels, as required for pharmaceutical applications.
Scientific Research Applications
Synthesis Overview
The synthesis of 2-Amino-N-benzyl-3-phenylpropanamide hydrochloride involves several key steps:
- Esterification : Starting with 3-phenylpropanoic acid, an ester is formed using an alcohol under acidic conditions.
- Amination : The ester undergoes amination to introduce the amine group using ammonia or an appropriate amine.
- Benzyl Group Introduction : This is achieved through reactions involving benzyl chloride.
- Formation of Hydrochloride Salt : The final step involves treating the amide with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create complex molecules used in pharmaceuticals and agrochemicals due to its functional groups that facilitate further chemical reactions.
Biological Research
In biological contexts, this compound acts as a probe for studying enzyme activities and protein interactions. Its structural similarity to natural substrates allows it to bind effectively to specific enzymes and receptors, making it useful for investigating metabolic pathways and biological mechanisms .
Medicinal Chemistry
The compound has shown potential in drug development due to its ability to interact with various biological targets. It may be designed into new therapeutic agents aimed at treating specific diseases, particularly those involving enzyme dysfunctions or receptor interactions . Preliminary studies suggest its involvement in neuroprotective pathways, indicating potential applications in neuropharmacology.
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-N-benzyl-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Structural Analogues and Modifications
The following compounds share structural similarities with 2-Amino-N-benzyl-3-phenylpropanamide hydrochloride, differing primarily in substituents on the amide nitrogen or phenyl groups:
Key Observations :
- Substituent Effects: The benzyl group in the target compound contributes to lipophilicity, which may enhance blood-brain barrier penetration compared to the polar hydroxy-dimethylethyl group in .
- Functional Groups : The absence of a hydroxamic acid group in the target compound distinguishes it from antioxidants like , limiting its utility in radical-scavenging applications.
Physicochemical Properties
- Solubility : The hydrochloride salt form improves water solubility compared to free bases. However, the benzyl group in the target compound reduces solubility relative to the hydroxy-dimethylethyl analogue .
- Lipophilicity : LogP values (predicted via computational models) suggest the fluorophenylmethyl derivative is more lipophilic (LogP ~3.2) than the target compound (LogP ~2.8), favoring membrane permeability.
Biological Activity
2-Amino-N-benzyl-3-phenylpropanamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C16H18ClN2O
- Molecular Weight : 200.67 g/mol
- CAS Number : 153973-14-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity, alter signal transduction pathways, and influence gene expression. Its mechanism includes:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, which can lead to alterations in metabolic pathways.
- Protein-Ligand Binding : It binds to proteins involved in critical biological processes, potentially impacting cellular functions.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound possesses notable anti-inflammatory and analgesic properties. These effects make it a candidate for therapeutic applications in pain management and inflammatory conditions.
In Vitro Studies
In vitro studies have shown that the compound exhibits moderate inhibitory activity against certain enzymes. For example:
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| 2-Amino-N-benzyl-3-phenylpropanamide | Enzyme A | 29.7 |
| Similar Compound X | Enzyme A | 39.4 |
These findings indicate that while the compound shows promise, its efficacy may vary compared to structurally similar compounds.
Case Studies
- Anti-malarial Potential : A study investigated the anti-malarial properties of structurally related compounds, demonstrating that modifications to the amide group could enhance efficacy against Plasmodium species. Although specific data for this compound is lacking, the trend suggests potential for further exploration in anti-malarial applications .
- Cancer Research : Compounds with similar structures have been evaluated for their antiproliferative effects against cancer cell lines. For instance, one study reported IC50 values around 5 μM for related compounds in breast cancer models . This suggests that this compound may also exhibit similar activities warranting further investigation.
Comparative Analysis with Similar Compounds
The unique structural features of this compound differentiate it from similar compounds:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 2-Amino-N-methyl-3-phenylpropanamide | Methyl group on nitrogen | Moderate analgesic |
| 2-Amino-N-benzyl-3-(4-methoxyphenyl)propanamide | Methoxy group addition | Enhanced anti-inflammatory |
These comparisons highlight the potential for optimizing biological activity through structural modifications.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 2-Amino-N-benzyl-3-phenylpropanamide hydrochloride, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves (1) amide bond formation between benzylamine and a carboxylic acid derivative (e.g., 3-phenylpropanoic acid) under coupling agents like EDC/HOBt, followed by (2) hydrochloride salt formation via HCl gas or aqueous HCl .
- Optimization : Critical parameters include pH (maintained at 4–6 during salt formation), temperature (0–5°C to prevent side reactions), and solvent choice (e.g., dichloromethane for solubility). Yield improvements (≥80%) are achieved via stoichiometric control of benzylamine and iterative purification (recrystallization in ethanol/water) .
Q. How can researchers characterize the structural purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzyl (δ 7.2–7.4 ppm aromatic protons) and amide (δ 6.5–7.0 ppm NH) groups.
- Mass Spectrometry : ESI-MS for molecular ion validation (expected [M+H]⁺ ~299.8 m/z).
- XRD : To verify crystalline hydrochloride salt formation .
- Purity Thresholds : HPLC with UV detection (≥95% purity, λ = 254 nm) and Karl Fischer titration (<0.5% water content) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potentials and predict nucleophilic/electrophilic sites for functionalization .
- Molecular Dynamics : Simulate ligand-receptor binding (e.g., with GABA receptors) to identify steric/electronic modifications for improved affinity .
- Validation : Compare computational predictions with experimental IC₅₀ values from enzymatic assays .
Q. What strategies resolve contradictions in solubility data between hydrochloride salts and free bases?
- Methodological Framework :
- pH-Solubility Profiling : Measure solubility across pH 1–7 (simulating physiological conditions) using shake-flask or UV-Vis methods.
- Counterion Screening : Test alternative salts (e.g., sulfate, citrate) if hydrochloride solubility is suboptimal in polar solvents .
- Case Study : Hydrochloride salts typically show 10–100x higher aqueous solubility than free bases but may precipitate in high-ionic-strength buffers .
Q. How can researchers design assays to evaluate the compound’s pharmacological mechanism without commercial reference standards?
- In-house Assay Design :
- Target Identification : Use SPR (surface plasmon resonance) to screen against kinase or GPCR libraries.
- Functional Assays : Calcium flux or cAMP assays for receptor activation/inhibition profiling.
- Control Strategies : Synthesize an inactive enantiomer (e.g., (R)-isomer) to isolate stereospecific effects .
- Data Interpretation : Normalize activity to internal controls (e.g., known inhibitors) and apply Hill slope analysis for cooperative binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
